Ethyl 8-morpholinoimidazo[1,2-a]pyrazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-morpholinoimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound with the molecular formula C13H16N4O3 and a molecular weight of 276.297 g/mol . This compound is part of the imidazo[1,2-a]pyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-morpholinoimidazo[1,2-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with ethyl chloroformate and morpholine in the presence of a base . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 8-morpholinoimidazo[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the imidazo[1,2-a]pyrazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ethyl 8-morpholinoimidazo[1,2-a]pyrazine-2-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 8-morpholinoimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key biological processes such as cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Imidazo[1,2-a]pyrimidines: Used in the development of drugs for various therapeutic applications.
Pyrrolopyrazines: Investigated for their potential in medicinal chemistry and drug development.
Uniqueness
Ethyl 8-morpholinoimidazo[1,2-a]pyrazine-2-carboxylate stands out due to its unique structural features, which confer specific biological activities and chemical reactivity. Its morpholine ring and imidazo[1,2-a]pyrazine core make it a versatile scaffold for the development of new bioactive compounds .
Eigenschaften
Molekularformel |
C13H16N4O3 |
---|---|
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
ethyl 8-morpholin-4-ylimidazo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C13H16N4O3/c1-2-20-13(18)10-9-17-4-3-14-11(12(17)15-10)16-5-7-19-8-6-16/h3-4,9H,2,5-8H2,1H3 |
InChI-Schlüssel |
UUJNKCUAOJHVOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN2C=CN=C(C2=N1)N3CCOCC3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.